molecular formula C31H41N6NaO7 B12704914 BQ-123 sodium CAS No. 136655-57-7

BQ-123 sodium

Cat. No.: B12704914
CAS No.: 136655-57-7
M. Wt: 632.7 g/mol
InChI Key: FLIKEIGEOXCRRG-JKNHBXRPSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

BQ-123 sodium is synthesized through a series of peptide coupling reactions. The amino acids D-tryptophan, D-aspartic acid, L-proline, D-valine, and L-leucine are sequentially coupled to form the cyclic pentapeptide structure. The synthesis involves the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids. The final cyclization step is typically achieved through a macrolactamization reaction .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces misakiensis. The fermentation broth is processed to isolate and purify the cyclic pentapeptide. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

BQ-123 sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BQ-123 sodium has a wide range of scientific research applications:

Mechanism of Action

BQ-123 sodium exerts its effects by selectively binding to the endothelin A receptor, thereby blocking the action of endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1 on smooth muscle cells. The compound increases the reabsorption of sodium ions in proximal tubule cells, which may contribute to its therapeutic effects in renal conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BQ-123 Sodium

This compound is unique due to its high selectivity and potency for the endothelin A receptor. Unlike other endothelin receptor antagonists, it specifically targets endothelin A without significant effects on endothelin B receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

136655-57-7

Molecular Formula

C31H41N6NaO7

Molecular Weight

632.7 g/mol

IUPAC Name

sodium;2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetate

InChI

InChI=1S/C31H42N6O7.Na/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);/q;+1/p-1/t21-,22+,23+,24-,26+;/m0./s1

InChI Key

FLIKEIGEOXCRRG-JKNHBXRPSA-M

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+]

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+]

Origin of Product

United States

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